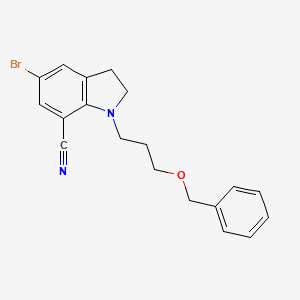
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5th position, a phenylmethoxypropyl group at the 1st position, and a carbonitrile group at the 7th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Phenylmethoxypropyl Group: This step involves the alkylation of the indole nitrogen with 3-phenylmethoxypropyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the corresponding aldehyde with a cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions of indole derivatives with various biological targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(3-methoxypropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylpropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylmethoxyethyl)-2,3-dihydroindole-7-carbonitrile
Uniqueness
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile is unique due to the presence of the phenylmethoxypropyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19BrN2O |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C19H19BrN2O/c20-18-11-16-7-9-22(19(16)17(12-18)13-21)8-4-10-23-14-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,14H2 |
InChI Key |
TVAHJONATMXMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2C#N)Br)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
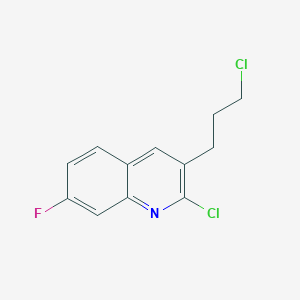
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
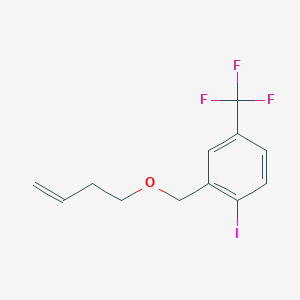
![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)
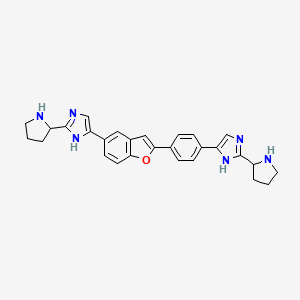
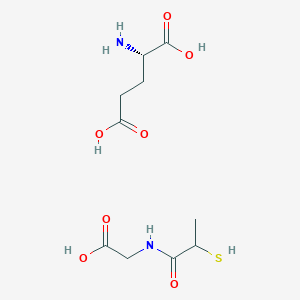
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
![4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
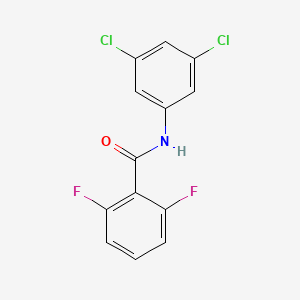
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
